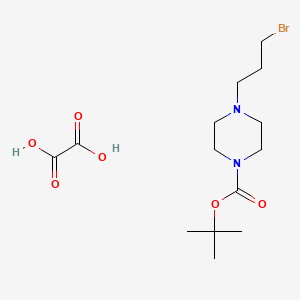

Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate

Description

Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate (CAS: 2102410-31-9) is a brominated piperazine derivative with the molecular formula C₁₄H₂₅BrN₂O₆ and a purity of 95% . Its structure features a tert-butyl carbamate (Boc)-protected piperazine ring linked to a 3-bromopropyl chain, with an oxalate counterion enhancing crystallinity and stability . This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of epidermal growth factor receptor (EGFR) inhibitors and proteolysis-targeting chimeras (PhosTACs) .

The Boc group facilitates selective deprotection under acidic conditions, making the compound versatile in multi-step synthetic pathways . Its bromopropyl moiety acts as a reactive alkylating agent, enabling nucleophilic substitutions to introduce diverse functional groups .

Properties

IUPAC Name |

tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrN2O2.C2H2O4/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13;3-1(4)2(5)6/h4-10H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGGRWVFFKHVIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCBr.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BrN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 3-bromopropyl chain can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate .

Scientific Research Applications

Scientific Research Applications

-

Drug Synthesis

- Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate is utilized in the synthesis of various pharmaceuticals. Its structural properties make it a valuable intermediate in the development of new therapeutic agents aimed at treating a range of diseases, including cancer and inflammatory disorders .

- Biological Screening

- Drug Delivery Systems

- Catalysis

- Chemical and Biochemical Research

Case Study 1: Anti-Tumor Activity

A study conducted on the anti-tumor properties of tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate revealed promising results in inhibiting tumor cell proliferation. The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects at specific concentrations.

Case Study 2: Drug Delivery Enhancement

Research exploring the use of this compound in drug delivery systems highlighted its ability to encapsulate therapeutic agents effectively. In vitro studies showed improved release profiles compared to conventional delivery methods, suggesting its potential for enhancing drug efficacy.

Safety Information

Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate has been reported to exhibit low toxicity at commonly used research concentrations. It does not significantly affect cell viability or animal behavior; however, standard safety protocols should be followed during handling and experimentation to mitigate any risks associated with chemical exposure .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate involves its ability to act as a building block in organic synthesisThis reactivity makes it a valuable intermediate in the synthesis of biologically active compounds .

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table highlights structural analogues and their distinguishing features:

Key Insights :

- Chain Length : The 3-bromopropyl chain in the target compound offers a balance between reactivity and steric bulk compared to shorter (ethyl) or longer (butyl) analogues .

- Functional Groups: Bromopropanoyl derivatives (e.g., LD-2467) are more electrophilic, favoring acylation over alkylation reactions .

Physical and Commercial Properties

- Solubility: The oxalate salt increases polarity, enhancing aqueous solubility compared to free-base analogues (e.g., tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate) .

- Commercial Availability : Available in 1g, 5g, and 250mg quantities (95% purity), whereas analogues like tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride are less accessible .

Biological Activity

Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate is a synthetic compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial, antiviral, and anticancer effects, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C12H23BrN2O2

Molecular Weight : 307.23 g/mol

IUPAC Name : Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate

The compound features a piperazine ring, which is known for its diverse biological activities. The presence of the bromopropyl group may enhance its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary findings suggest that it can inhibit viral replication in cell cultures. Specific studies have focused on its potential to interfere with the life cycle of viruses such as influenza and HIV.

Anticancer Activity

In cancer research, tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| HeLa | 22.3 |

| A549 | 18.7 |

The biological activity of tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate is attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with lipid bilayers, altering membrane permeability.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, particularly those related to cell proliferation and survival.

- Apoptosis Induction : Activation of apoptotic pathways has been observed, particularly in cancer cells.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains. Results showed a promising reduction in bacterial load, indicating potential for therapeutic use in infections caused by resistant organisms . -

Antiviral Investigation :

In vitro studies demonstrated that tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate could reduce viral titers significantly when administered at early stages of infection . -

Cancer Cell Line Studies :

A series of experiments on various cancer cell lines revealed that the compound not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthetic routes for tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate?

- Methodology : The synthesis typically involves multi-step functionalization of the piperazine ring. A common approach includes nucleophilic substitution at the bromopropyl group (due to its leaving-group capability) and carboxylation using tert-butyl protecting groups. Reaction conditions (e.g., anhydrous solvents, temperature, and base selection) are critical to avoid side reactions like hydrolysis of the bromopropyl moiety. For example, potassium carbonate in 1,4-dioxane under reflux (110°C, 12 h) is effective for coupling reactions .

- Data Note : Yields vary (78–88.7%) depending on stoichiometry and solvent purity .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the piperazine backbone and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC (>95% purity thresholds are standard). For crystalline derivatives, X-ray diffraction (using software like SHELX or WinGX) resolves bond angles and packing motifs .

- Data Note : Crystallographic parameters (e.g., Ueq values for oxygen and nitrogen atoms) are reported to validate hydrogen-bonding patterns .

Q. What purification techniques are optimal for isolating tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate?

- Methodology : Silica gel column chromatography with gradient elution (hexane:ethyl acetate, 8:1 to 4:1) effectively separates the product from unreacted starting materials. Recrystallization in ethanol or dichloromethane improves crystalline purity. Automated flash chromatography (e.g., 5–20% EtOAc in CH₂Cl₂) is scalable for high-throughput workflows .

Advanced Research Questions

Q. How do steric and electronic effects influence nucleophilic substitution at the 3-bromopropyl group?

- Methodology : The bromine atom’s electronegativity and the steric bulk of the tert-butyl group direct reactivity. Kinetic studies using polar aprotic solvents (DMF, DMSO) and nucleophiles (e.g., amines, thiols) reveal second-order kinetics. Computational modeling (DFT) predicts transition states, while LC-MS monitors intermediate formation .

- Data Contradiction : Competing elimination (E2) may occur under strongly basic conditions (e.g., NaH in DMF), requiring careful pH control .

Q. What strategies mitigate crystallographic disorder in X-ray structures of this compound?

- Methodology : Slow evaporation from non-polar solvents (e.g., hexane/EtOAc) enhances crystal quality. Disorder in the tert-butyl or oxalate moieties is resolved using SHELXL’s PART and SIMU instructions. Hydrogen-bonding networks (graph set analysis: C(6), R₂²(8) ) stabilize the lattice, as observed in analogous piperazine derivatives .

Q. How does modifying the oxalate counterion impact solubility and bioactivity?

- Methodology : Salt metathesis (e.g., replacing oxalate with tosylate or citrate) alters aqueous solubility. Pharmacokinetic assays (e.g., LogP measurements and plasma stability tests) correlate counterion choice with membrane permeability. For instance, oxalate’s high polarity limits blood-brain barrier penetration, making it suitable for peripheral targets .

Q. What role does the piperazine ring conformation play in molecular recognition by biological targets?

- Methodology : Variable-temperature NMR and NOESY experiments reveal chair-to-boat transitions in the piperazine ring. Docking studies (AutoDock Vina) with enzymes like Bruton’s tyrosine kinase (BTK) show that the 3-bromopropyl group occupies hydrophobic pockets, while the tert-butyl carbamate stabilizes hydrogen bonds with catalytic residues .

Experimental Design Considerations

- Reaction Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading) for Suzuki-Miyaura couplings, leveraging the bromine atom’s cross-coupling potential .

- Safety Protocols : The bromopropyl group’s lachrymatory properties necessitate fume hood use and PPE (nitrile gloves, goggles) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.